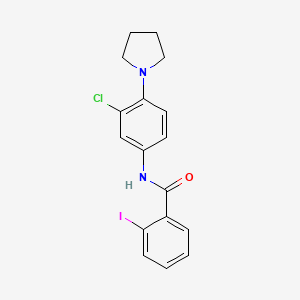
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide
Übersicht
Beschreibung
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrrolidine ring, a chloro-substituted phenyl group, and an iodinated benzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 2-iodobenzoic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to streamline the process. The exact methods can vary depending on the specific requirements and available resources of the manufacturing facility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides. Conditions often involve the use of polar aprotic solvents and bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and bases like potassium phosphate are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: Researchers use it as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-naphthamide
- N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-methoxybenzamide
- N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-fluorobenzamide
Uniqueness
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in research.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIN2O/c18-14-11-12(7-8-16(14)21-9-3-4-10-21)20-17(22)13-5-1-2-6-15(13)19/h1-2,5-8,11H,3-4,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMHDPDILQVZFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~4~-{3-CYANO-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-THIENYL}-2-(5-METHYL-2-THIENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B3589707.png)
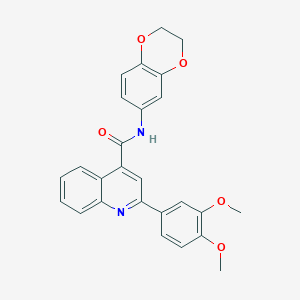

![N-[4-(dimethylamino)phenyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B3589738.png)
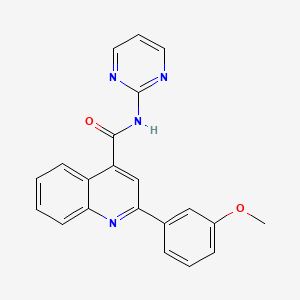
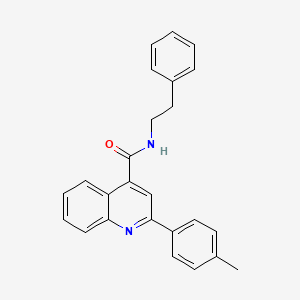
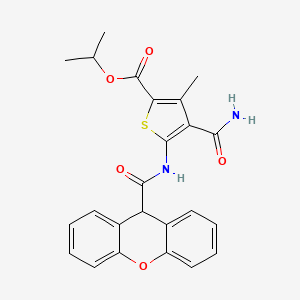
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B3589770.png)
![[4-(2-methoxyphenyl)piperazino][2-(5-methyl-2-furyl)-4-quinolyl]methanone](/img/structure/B3589777.png)

![2-ethyl-6-iodo-3-[2-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3589791.png)
![isopropyl 4-(aminocarbonyl)-5-[(cyclohexylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589794.png)
![isopropyl 4-(aminocarbonyl)-5-[(4-methoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B3589803.png)
